
1-(6-methylquinolin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylquinolin-8-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The presence of a methyl group at the 6th position and an ethanone group at the 8th position of the quinoline ring in this compound imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methylquinolin-8-yl)ethanone typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials are 2-aminoacetophenone and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 1-(6-Methylquinolin-8-yl)acetic acid.
Reduction: 1-(6-Methylquinolin-8-yl)ethanol.
Substitution: 6-Bromo-1-(6-methylquinolin-8-yl)ethanone.
Scientific Research Applications
1-(6-Methylquinolin-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for diseases such as malaria, tuberculosis, and cancer.
Industry: this compound is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-methylquinolin-8-yl)ethanone is primarily related to its interaction with biological macromolecules such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-(6-Methylquinolin-8-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broader range of applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure that inhibits topoisomerase I.
Uniqueness: this compound is unique due to the presence of both a methyl group and an ethanone group on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(6-methylquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-10-4-3-5-13-12(10)11(7-8)9(2)14/h3-7H,1-2H3 |
InChI Key |
WMWKXNGERVZIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


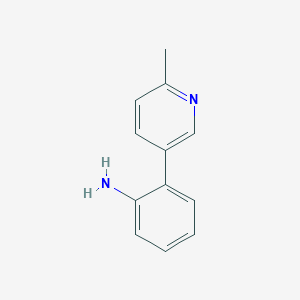
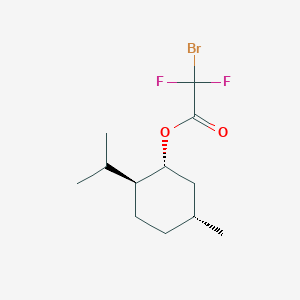
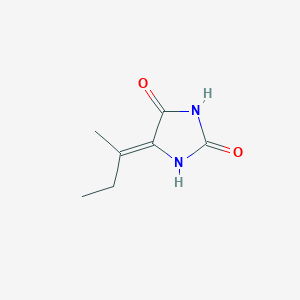
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
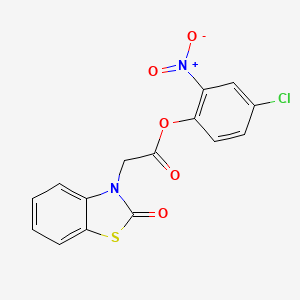
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)

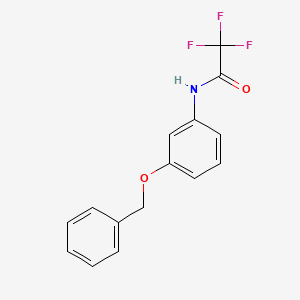
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)

